

5-Amino-2-chloropyridine-4-carboxylic acid CAS 58483-95-7

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Compound of Interest

Compound Name: 5-Amino-2-chloropyridine-4-carboxylic acid

Cat. No.: B145476

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An In-depth Technical Guide to **5-Amino-2-chloropyridine-4-carboxylic acid** (CAS 58483-95-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-chloropyridine-4-carboxylic acid is a substituted pyridine derivative that serves as a crucial building block and intermediate in the synthesis of a wide range of biologically active molecules.^[1] Its unique arrangement of amino, chloro, and carboxylic acid functional groups on a pyridine scaffold makes it a versatile reagent in medicinal chemistry and agrochemical research.^[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and notable applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

The compound is typically a light yellow crystalline powder.^[2] Key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	58483-95-7	[3]
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	[3]
Molecular Weight	172.57 g/mol	[3]
Appearance	Light yellow crystalline powder	[2]
Melting Point	38-43 °C	[2]
Boiling Point (Predicted)	514.4 ± 50.0 °C at 760 mmHg	[4]
Density (Predicted)	1.60 ± 0.1 g/cm ³	[4]
Flash Point (Predicted)	264.9 ± 30.1 °C	[4]
pKa (Predicted)	pKa ₁ : 1.35±0.10 (most acidic), pKa ₂ : 3.89±0.10 (most basic)	N/A
XLogP3 (Predicted)	1.2	[4]
InChI Key	WCZUTMZMEAPPIX- UHFFFAOYSA-N	[4]

Table 2: Spectroscopic Data

Type	Data	Source
¹ H NMR	(DMSO-d ₆): δ 9.01 (2H, multiple peaks), 8.03 (1H, single peak), 7.48 (1H, single peak)	[3]
¹³ C NMR	A reference spectrum is available in the SpectraBase database.	[5]

Synthesis and Experimental Protocols

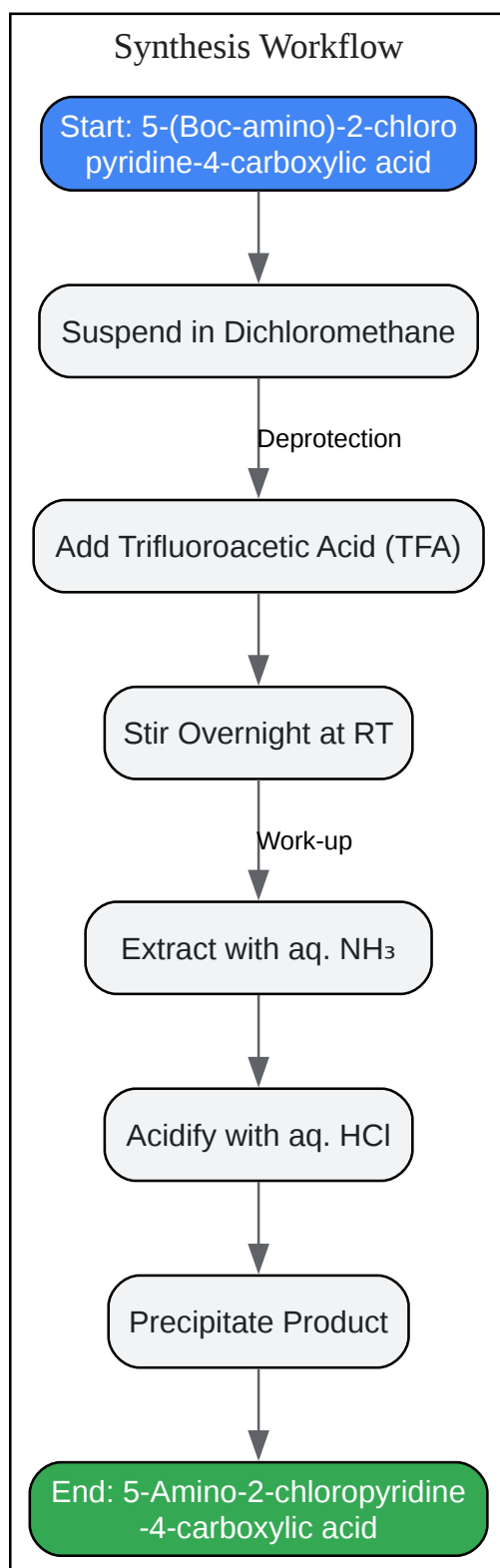
5-Amino-2-chloropyridine-4-carboxylic acid is commonly synthesized from its N-protected precursor. The following protocols are derived from publicly available procedures.

Protocol 1: Synthesis via Deprotection of a Boc-Protected Precursor

This protocol describes the removal of a tert-butoxycarbonyl (Boc) protecting group to yield the final product.

Methodology:

- Suspend 5-[N-(tert-butoxycarbonyl)amino]-2-chloropyridine-4-carboxylic acid (1.91 g, 7 mmol) in dichloromethane (200 mL).[\[3\]](#)
- Add trifluoroacetic acid slowly dropwise with stirring until the solution becomes homogeneous (approximately 12 mL).[\[3\]](#)
- Stir the reaction mixture overnight at room temperature.[\[3\]](#)
- Perform a work-up by extracting the reaction mixture with a dilute aqueous ammonia solution.[\[3\]](#)
- Acidify the separated aqueous phase with dilute hydrochloric acid to precipitate the product.[\[3\]](#)
- Filter the precipitate to collect the **5-amino-2-chloropyridine-4-carboxylic acid**. The reported yield for this step is 87% (1.05 g).[\[3\]](#)
- The product can be characterized by nuclear magnetic resonance (NMR) spectroscopy.[\[3\]](#)



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Caption: Synthesis workflow for **5-Amino-2-chloropyridine-4-carboxylic acid**.

Protocol 2: Iodination of 5-Amino-2-chloropyridine-4-carboxylic acid

This compound can also serve as a starting material for further functionalization, such as iodination, which is a key step in the synthesis of Cbl-b inhibitors.[6]

Methodology:

- Prepare a solution of **5-amino-2-chloropyridine-4-carboxylic acid** (100.0 g, 579.47 mmol) in dimethylformamide (DMF) (1.4 L).[6]
- Cool the solution to 0-10 °C.[6]
- Add N-iodosuccinimide (NIS) (195.6 g, 869.21 mmol) in portions at 0-10 °C.[6]
- Stir the mixture for 30 minutes at this temperature.[6]
- Heat the resulting mixture to 80 °C and stir for 16 hours.[6]
- Quench the reaction by adding water.[6]
- Follow a general work-up procedure to isolate the crude iodinated product.[6]

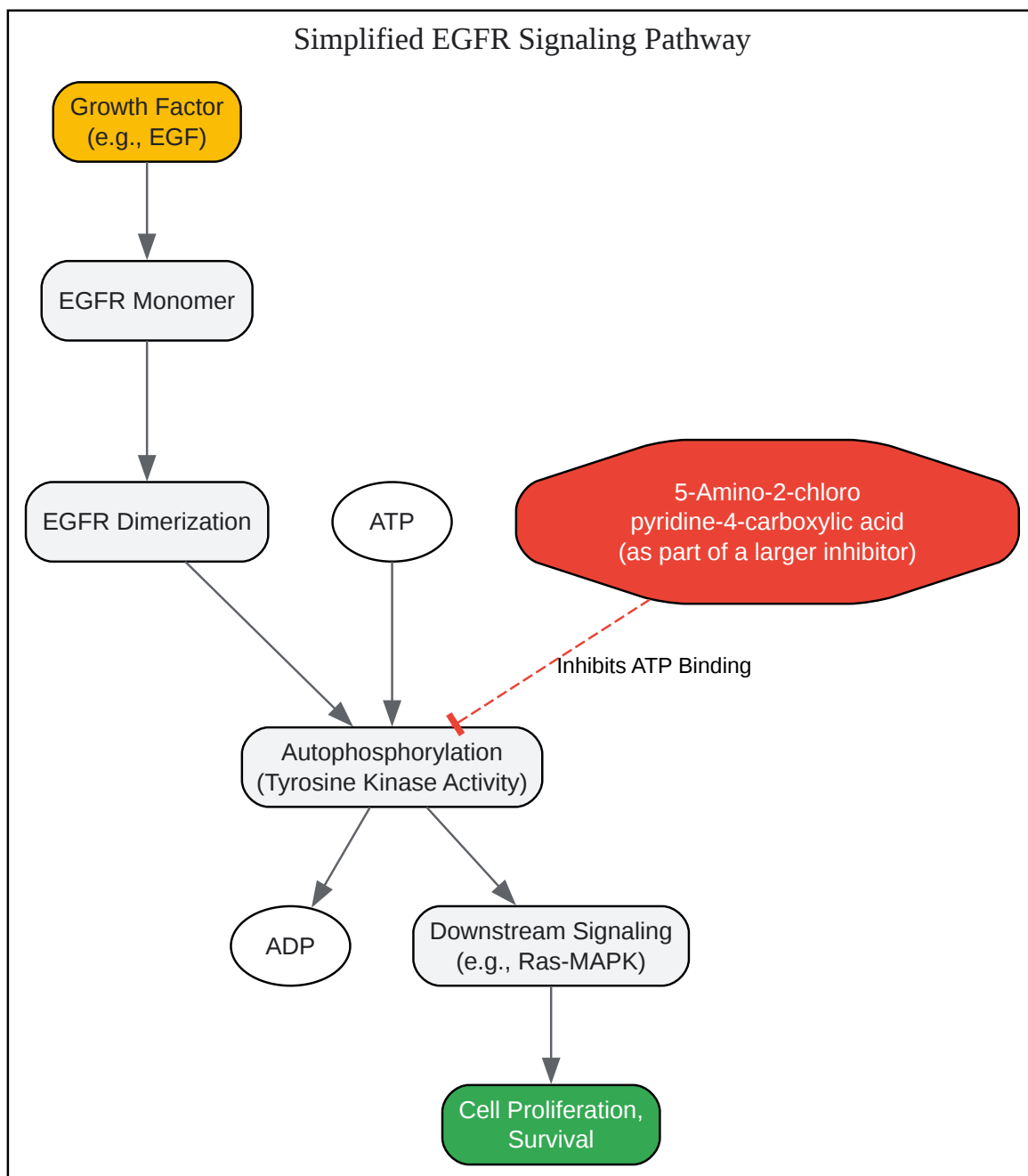
Applications in Drug Discovery and Development

This molecule is a valuable intermediate for synthesizing compounds targeting various biological pathways. Its primary applications are in pharmaceutical development, agrochemicals, and biochemical research.[1]

Inhibition of Tyrosine Kinases (EGFR)

A significant application of **5-amino-2-chloropyridine-4-carboxylic acid** is in the synthesis of tyrosine kinase inhibitors. It has been identified as a key intermediate for preparing inhibitors of the Epidermal Growth Factor Receptor (EGFR) and c-erbB-2.[3][7] EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[2] Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for cancer therapy.[2][8]

Compounds derived from this scaffold are potent tyrosine kinase inhibitors that likely act by binding to the ATP-binding pocket in the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling cascades.[7] This inhibition can lead to reduced cancer cell growth and the induction of apoptosis.[7]



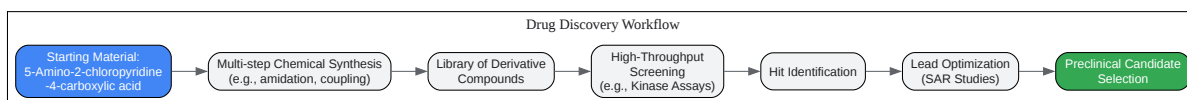
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Caption: Inhibition of the EGFR signaling pathway.

Other Therapeutic Targets

Beyond EGFR, this compound is used to synthesize:

- Modulators of GHSr-1a: These are targeted for the treatment of type II diabetes and obesity. [3]
- Cbl-b Inhibitors: The Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that acts as a key negative regulator of T-cell activation. Inhibiting Cbl-b is a promising strategy in immuno-oncology to enhance the body's immune response against tumors. [6][9]



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Caption: Role as a building block in a typical drug discovery workflow.

Safety and Handling

5-Amino-2-chloropyridine-4-carboxylic acid is associated with the following hazard statements:

- H315: Causes skin irritation. [4]
- H319: Causes serious eye irritation. [4]
- H335: May cause respiratory irritation. [4]

Standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.[4] Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

Conclusion

5-Amino-2-chloropyridine-4-carboxylic acid (CAS 58483-95-7) is a foundational chemical intermediate with significant utility in modern drug discovery and agrochemical science. Its demonstrated role as a precursor to potent EGFR tyrosine kinase inhibitors underscores its importance in the development of targeted cancer therapies. The synthetic accessibility and versatile reactivity of this compound ensure its continued relevance for researchers and scientists working to create novel, biologically active molecules.

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